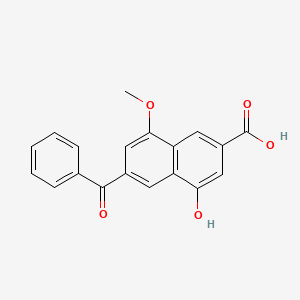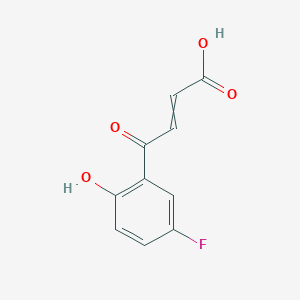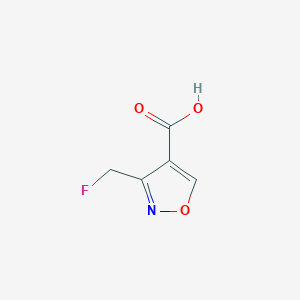![molecular formula C10H10O4 B13929948 1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone CAS No. 52751-42-5](/img/structure/B13929948.png)
1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone, also known as 2-Acetoxy-1-phenylethanone, is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . This compound is characterized by the presence of an acetyloxy group and a hydroxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone can be achieved through various methods. One common synthetic route involves the acetylation of 2-hydroxyacetophenone using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial production methods may involve the use of more efficient catalytic processes to enhance yield and reduce production costs. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or other reduced derivatives, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields .
Scientific Research Applications
1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Industry: The compound is utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and the corresponding phenolic compound, which can then participate in various biochemical reactions. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone can be compared with similar compounds such as:
2-Hydroxyacetophenone: Lacks the acetyloxy group, making it less reactive in certain synthetic applications.
Phenacyl acetate: Contains an acetyl group instead of a hydroxy group, leading to different reactivity and applications.
2-Acetoxy-1-phenylethanone: A structural isomer with similar properties but different reactivity patterns.
The uniqueness of this compound lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
52751-42-5 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2-acetyl-5-hydroxyphenyl) acetate |
InChI |
InChI=1S/C10H10O4/c1-6(11)9-4-3-8(13)5-10(9)14-7(2)12/h3-5,13H,1-2H3 |
InChI Key |
ZNSVEHWXEMZPCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






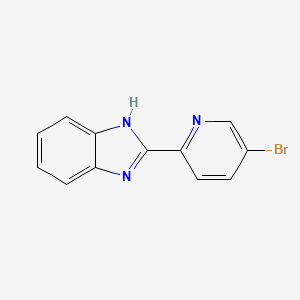
![1-[3-(4-tert-butylbenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B13929888.png)
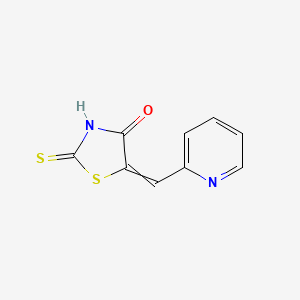
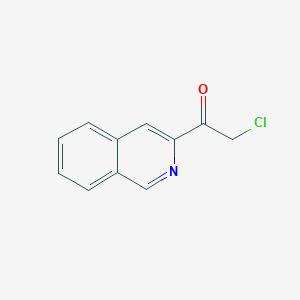
![1,2-Propanediamine, N1-[2-(dimethylamino)ethyl]-N1,2-dimethyl-](/img/structure/B13929904.png)
